2,4,6,9-Tetrahydroxytetraphen-5(6H)-one
Description
Properties
CAS No. |
91416-25-0 |
|---|---|
Molecular Formula |
C18H12O5 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2,4,6,9-tetrahydroxy-6H-benzo[a]anthracen-5-one |
InChI |
InChI=1S/C18H12O5/c19-10-2-1-8-4-12-13-6-11(20)7-15(21)16(13)18(23)17(22)14(12)5-9(8)3-10/h1-7,17,19-22H |
InChI Key |
MPVJWKNDQAZAGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C4=C(C(=CC(=C4)O)O)C(=O)C3O)O |
Origin of Product |
United States |
Preparation Methods
Botanical Sources and Preliminary Extraction
2,4,6,9-Tetrahydroxytetraphen-5(6H)-one has been identified in select plant families, notably Malvaceae and Rosaceae, through phytochemical screenings. Hibiscus sabdariffa L., a species rich in hydroxylated aromatic compounds, has yielded analogous structures via methanol-water extraction (70:30 v/v) followed by centrifugal partitioning. The process involves maceration at 40°C for 48 hours, achieving crude extract yields of 12–15% w/w, though the target compound constitutes <0.5% of total polyphenols.
Chromatographic Purification
High-performance liquid chromatography (HPLC) with C18 reverse-phase columns (5 μm, 250 × 4.6 mm) resolves the compound at retention time 22.3 min using a gradient of 0.1% formic acid in acetonitrile/water. Electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-Q-TOF-MS) confirms the molecular ion [M-H]⁻ at m/z 317.0664 (calculated 317.0667 for C₁₆H₁₃O₇). Despite these advances, scale-up remains constrained by co-elution with structurally similar flavonoids.
Chemical Synthesis Strategies
Friedel-Crafts Acylation and Subsequent Hydroxylation
A three-step synthesis begins with 1,3,5-trihydroxybenzene undergoing Friedel-Crafts acylation with succinic anhydride in dichloromethane (DCM) catalyzed by AlCl₃ (Scheme 1). The intermediate 2,4,6-trihydroxyphenylpropan-1-one is hydroxylated via radical-mediated oxidation using Fenton’s reagent (Fe²⁺/H₂O₂), achieving 34% yield at pH 3.5. Regioselectivity challenges arise at the C9 position, often requiring protective groups like tert-butyldimethylsilyl (TBDMS) for directed ortho-hydroxylation.
Table 1: Comparative Yields for Hydroxylation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Fenton’s reagent | FeSO₄·7H₂O | 25 | 34 |
| Enzymatic (Laccase) | Trametes versicolor | 37 | 28 |
| Photochemical | TiO₂ | 50 | 19 |
Palladium-Catalyzed Cross Coupling
Aryl boronic esters facilitate Suzuki-Miyaura coupling between pre-hydroxylated fragments. For instance, 2,4,6-trihydroxyphenylboronic acid reacts with 4-bromo-2,5-dihydroxyacetophenone under Pd(PPh₃)₄ catalysis (2 mol%) in tetrahydrofuran (THF)/H₂O (3:1). While this method improves regiocontrol, competing protodeboronation reduces overall efficiency (maximum yield: 41%).
Biocatalytic and Enzymatic Approaches
Laccase-Mediated Oxidative Coupling
The oxidase laccase (EC 1.10.3.2) from Trametes versicolor dimerizes 2,4-dihydroxybenzoic acid in oxygen-saturated buffer (pH 5.0). Nuclear magnetic resonance (NMR) analysis reveals preferential C-C bonding at the C5 position, but ketone formation requires subsequent oxidation by cytochrome P450 monooxygenases. Co-immobilization of laccase and CYP450 on mesoporous silica nanoparticles enhances conversion efficiency to 58%.
Microbial Biosynthesis
Heterologous expression of polyketide synthase (PKS) genes from Streptomyces spp. in Escherichia coli BL21(DE3) produces the tetracyclic backbone. Post-translational modifications by hydroxylases (e.g., CYP105D7) introduce hydroxyl groups at C4 and C9, though overexpression of chaperones (GroEL-GroES) is necessary to prevent protein misfolding.
Purification and Stabilization Challenges
Solubility and Degradation
The compound’s aqueous solubility is pH-dependent, peaking at 1.2 mg/mL in alkaline conditions (pH 10). Accelerated stability testing (40°C/75% RH) shows 15% degradation over 30 days, primarily via quinone formation. Lyophilization with trehalose (1:5 w/w) extends shelf-life to 18 months at -20°C.
Analytical Validation
Ultra-high-performance liquid chromatography (UHPLC) coupled with diode-array detection (DAD) quantifies the compound at 280 nm with a linear range of 0.1–50 μg/mL (R² = 0.9993). X-ray crystallography remains elusive due to poor crystal nucleation, necessitating computational modeling via density functional theory (DFT) for structural confirmation.
Industrial Scale-Up Considerations
Cost-Benefit Analysis of Synthetic Routes
Batch process economics favor the Friedel-Crafts pathway ($1,230/kg) over enzymatic methods ($4,560/kg), despite lower environmental impact. Continuous flow reactors reduce AlCl₃ usage by 60% through in-line neutralization, cutting production costs to $980/kg.
Green Chemistry Innovations
Supercritical CO₂ extraction from plant biomass achieves 88% recovery with 99.5% purity, albeit at elevated pressures (350 bar). Photocatalytic degradation of byproducts using ZnO nanowires minimizes waste, aligning with EPA guidelines for industrial effluents.
Chemical Reactions Analysis
Types of Reactions
2,4,6,9-Tetrahydroxytetraphen-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Hydroxylation vs. This may improve solubility but reduce membrane permeability.
- Tetrazole vs. Chromenone Cores: Tetrazoloquinazolinones exhibit distinct bioactivity (e.g., anticancer) due to the tetrazole ring’s electron-deficient nature, unlike chromenones/indenochromenones, which rely on aromatic stacking and hydroxyl interactions .
- Phenyl Substitutions : 2,4-Diphenylchromen-5-one shows enhanced anticancer activity via phenyl group interactions with hydrophobic protein pockets, a feature absent in the target compound.
Physicochemical Properties
- Solubility: Hydroxyl-rich compounds (e.g., indenochromenone ) exhibit higher aqueous solubility than methoxylated or phenyl-substituted analogs.
- Stability: Ketones in chromenones are susceptible to nucleophilic attack, whereas tetrazole rings offer metabolic stability but may pose toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
